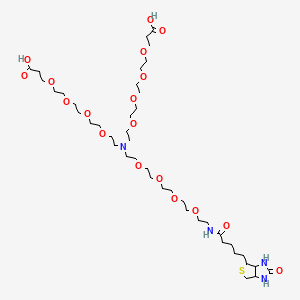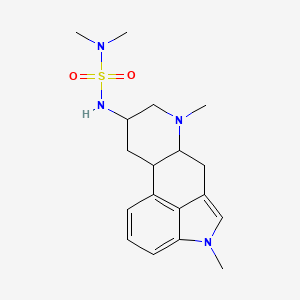
N'-(1,6-Dimethylergolin-8-yl)-N,N-dimethylsulfuric diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mesulergine is a compound belonging to the ergoline group, known for its interaction with serotonin and dopamine receptors. It was initially investigated for its potential in treating Parkinson’s disease and hyperprolactinemia, although it was never marketed due to adverse effects observed in clinical trials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mesulergine can be synthesized through a series of chemical reactions involving ergoline derivatives. The synthetic route typically involves the reaction of ergoline with dimethylsulfamide under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of mesulergine would involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process would include rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Mesulergine undergoes various chemical reactions, including:
Oxidation: Mesulergine can be oxidized to form different metabolites.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Mesulergine can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and alkylating agents are often employed.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives that retain some of the pharmacological properties of the parent compound .
Scientific Research Applications
Biology: Investigated for its effects on cellular pathways and receptor activity.
Mechanism of Action
Mesulergine exerts its effects by interacting with multiple serotonin and dopamine receptors. It acts as an agonist at dopamine D2-like receptors and serotonin 5-HT6 receptors, while also serving as an antagonist at serotonin 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors. This complex interaction with various receptors influences numerous molecular pathways, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Bromocriptine: Another ergoline derivative used in the treatment of Parkinson’s disease and hyperprolactinemia.
Cabergoline: A dopamine agonist with similar applications.
Pergolide: Used for Parkinson’s disease treatment, sharing some pharmacological properties with mesulergine.
Uniqueness
Mesulergine’s unique profile lies in its broad spectrum of receptor interactions, particularly its dual role as an agonist and antagonist at different serotonin and dopamine receptors. This makes it a valuable tool in research for understanding receptor dynamics and developing new therapeutic agents .
Properties
IUPAC Name |
9-(dimethylsulfamoylamino)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2S/c1-20(2)25(23,24)19-13-9-15-14-6-5-7-16-18(14)12(10-21(16)3)8-17(15)22(4)11-13/h5-7,10,13,15,17,19H,8-9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVHTNZNKOSCNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860802 |
Source


|
| Record name | N'-(1,6-Dimethylergolin-8-yl)-N,N-dimethylsulfuric diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40860802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
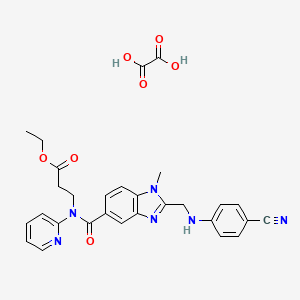
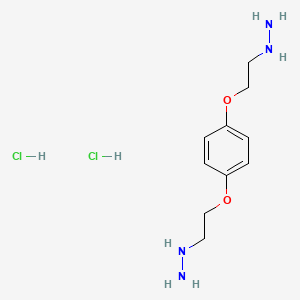
![(2,6-Dihydroxy-5,9-dimethyl-14-methylidene-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl acetate](/img/structure/B12293662.png)

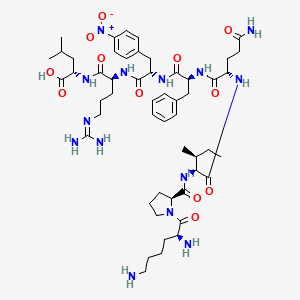
![5-(7-Chloro-2,4-dioxo-1,4a,5,10a-tetrahydrochromeno[2,3-d]pyrimidin-5-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12293684.png)
![1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3](/img/structure/B12293691.png)
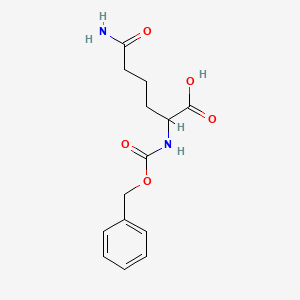
![2-Chloro-7-(4-fluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12293703.png)
![(3Z)-3-[(E)-hexadec-7-enylidene]-4-hydroxy-5-methylideneoxolan-2-one](/img/structure/B12293707.png)
![(4aR,8aR)-1-ethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-benzo[c]thiazine-4a-carboxylic acid](/img/structure/B12293708.png)

